2-(Bromomethyl)benzamide
Overview
Description
2-(Bromomethyl)benzamide is an organic compound with the chemical formula C8H8BrNO. It is a colorless to pale yellow crystalline solid with a special odor. This compound is almost insoluble in water but soluble in organic solvents such as alcohols and ethers . It is used as an intermediate in the synthesis of various organic compounds, including pesticides, drugs, and dyes .
Preparation Methods
2-(Bromomethyl)benzamide can be prepared by reacting benzamide with methyl bromide. The reaction is generally carried out at a relatively low temperature and under suitably acidic conditions, usually using an acid catalyst such as sulfuric acid or hydrochloric acid . After the reaction, the target product can be obtained by crystallization and purification .
Chemical Reactions Analysis
2-(Bromomethyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of benzylamine derivatives.
Scientific Research Applications
2-(Bromomethyl)benzamide has a variety of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)benzamide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromomethyl group can participate in substitution reactions, while the amide group can form hydrogen bonds and interact with other molecules . These interactions enable the compound to exert its effects in different chemical and biological processes .
Comparison with Similar Compounds
2-(Bromomethyl)benzamide can be compared with other similar compounds, such as:
2-Bromobenzamide: Similar in structure but lacks the methyl group on the benzene ring.
Benzamide: The parent compound without the bromomethyl group.
2-(Chloromethyl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific functional group (bromomethyl), which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-(bromomethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENMZLRJUVTBFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726880 | |
Record name | 2-(Bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872414-52-3 | |
Record name | 2-(Bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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